molecular formula C20H16N4O4S B2846471 N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide CAS No. 332384-05-1

N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide

Cat. No. B2846471
M. Wt: 408.43
InChI Key: JDHRQMAFIQJFFG-UHFFFAOYSA-N
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Description

“N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular formula of C20H14N4O3 .


Synthesis Analysis

The synthesis of similar compounds involves a chemodivergent reaction. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

The reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 provides disubstituted 3-phenylimidazo[1,2-a]pyridine in very good isolated yields at 80°C within 5 h .

Scientific Research Applications

Spectrophotometric Applications

A study by Kadhim et al. (2020) introduces a new chromogenic reagent synthesized from imidazole and Sulphadiazine for the spectrophotometric determination of Nickel (II) in alloys. This reagent, closely related to the compound , exhibits high sensitivity and accuracy for nickel detection, demonstrating the potential of similar compounds in analytical chemistry applications (Kadhim, Abbas, & AL-Da'amy, 2020).

Antiviral Activity

Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, demonstrating their synthesis and evaluation as antirhinovirus agents. This underscores the compound's relevance in developing antiviral drugs, indicating its broad pharmaceutical applications (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Synthesis and Medicinal Relevance

Sharma and Prasher (2022) discuss the synthesis and medicinal relevance of imidazo[1,2-a]pyridine derivatives, highlighting their biological activities and challenges in functionalizing these compounds. Their work points to the scaffold's versatility in drug development, particularly for creating molecules with significant therapeutic potential (Sharma & Prasher, 2022).

Chemical Synthesis

A study by Jadhav et al. (2018) presents a cost-effective method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives. This method exemplifies the compound's utility in facilitating efficient, eco-friendly chemical syntheses, demonstrating its importance in synthetic organic chemistry (Jadhav, Kim, Lim, & Jeong, 2018).

Enzyme Inhibition

Zhang et al. (2019) describe a new strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, which led to the identification of compounds with antiproliferative activity against human cancer cell lines. Their research showcases the compound's potential in enzyme inhibition and cancer therapy, highlighting its role in developing new anticancer agents (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Future Directions

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research could focus on exploring more efficient and selective inhibitors by modifying the existing imidazo[1,2-a]pyridine derivatives .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-14-5-10-17(12-19(14)24(25)26)29(27,28)22-16-8-6-15(7-9-16)18-13-23-11-3-2-4-20(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHRQMAFIQJFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide

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